Triphenylphosphine-d15

Solid-state NMR Ligand dynamics Nanoparticle characterization

Triphenylphosphine-d15 is a perdeuterated (≥98 atom % D) analog that delivers a consistent M+15 mass shift and a clean deuterium NMR signature. This makes it essential for 2H NMR spectroscopy, quantitative LC-MS internal standardization, and mechanistic probes in organometallic catalysis. Unlabeled PPh3 or partially deuterated variants lack the uniform substitution and isotopic purity needed for reproducible solid-state NMR and accurate mass-differentiated quantification. Choose this high-purity stable isotope for reliable results in advanced analytical and research workflows.

Molecular Formula C18H15P
Molecular Weight 277.4 g/mol
CAS No. 24762-44-5
Cat. No. B049317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylphosphine-d15
CAS24762-44-5
SynonymsTRIPHENYLPHOSPHINE-D15; TRI(PHENYL-D5)PHOSPHINE; TRI(PHENYL-D5)PHOSPHINE, 99 ATOM % D
Molecular FormulaC18H15P
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D
InChIKeyRIOQSEWOXXDEQQ-KLHTYYPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylphosphine-d15 (CAS 24762-44-5): A Perdeuterated Ligand and Internal Standard for Advanced Spectroscopic and Mechanistic Studies


Triphenylphosphine-d15 is a stable isotope-labeled analog of triphenylphosphine, wherein all fifteen hydrogen atoms across its three phenyl rings are replaced with deuterium (≥98 atom % D) . This perdeuteration results in a distinct mass shift of M+15 (molecular weight 277.38 g/mol) and provides a unique, deuterium-only NMR signature, making it an indispensable tool for 2H NMR spectroscopy, quantitative mass spectrometry, and mechanistic investigations in organometallic chemistry and catalysis [1].

Why Triphenylphosphine-d15 Cannot Be Replaced by Unlabeled Triphenylphosphine or Other Deuterated Analogs


Generic substitution of triphenylphosphine-d15 with unlabeled triphenylphosphine (PPh3) or other deuterated variants fails because the compound's specific value is derived from its complete and high-purity perdeuteration. Unlabeled PPh3 is unsuitable for 2H NMR studies and cannot serve as a mass-differentiated internal standard for quantitative analysis . Other deuterated PPh3 variants (e.g., partially deuterated or ring-specific labels) lack the uniform and complete deuterium substitution pattern required for certain solid-state NMR experiments [1] and do not provide the predictable +15 Da mass shift essential for MS-based quantification [2]. The well-defined isotopic purity (≥98 atom % D) of commercial triphenylphosphine-d15 is a critical quality attribute that ensures reproducibility in mechanistic and analytical workflows .

Triphenylphosphine-d15 Quantitative Evidence Guide: Head-to-Head Analytical and Mechanistic Comparisons


Solid-State 2H NMR Spectroscopy for Ligand Dynamics: d15-(PPh3) Enables Studies Inaccessible with Unlabeled PPh3

In a direct head-to-head experimental context, perdeuterated triphenylphosphine (d15-(PPh3)) enables the investigation of intramolecular ligand dynamics on gold nanoparticles (AuNPs) via solid-state 2H NMR, a feat that is impossible with the unlabeled analog (PPh3) due to its lack of a deuterium NMR handle [1]. The study uses the unique deuterium signal of d15-(PPh3) to probe the molecular motion and surface binding geometry of the ligand, providing structural and dynamic information unavailable from conventional 1H or 31P NMR of the unlabeled ligand [1].

Solid-state NMR Ligand dynamics Nanoparticle characterization

Mass Spectrometry Quantification: Triphenylphosphine-d15 Provides a Predictable +15 Da Mass Shift as an Internal Standard

Triphenylphosphine-d15 exhibits a mass shift of M+15 relative to unlabeled triphenylphosphine (M) due to the replacement of 15 hydrogen atoms with deuterium . This predictable mass difference allows it to function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry assays, enabling accurate quantification of triphenylphosphine and its derivatives in complex matrices [1]. Other partially deuterated analogs may produce a different or variable mass shift, complicating quantification .

Quantitative mass spectrometry Internal standard Stable isotope labeling

Isotopic Purity for Reproducible NMR and MS: Triphenylphosphine-d15 Delivers ≥98 atom % D Purity

Commercial triphenylphosphine-d15 is supplied with a specified isotopic purity of ≥98 atom % D . This high level of deuteration ensures minimal signal from residual protiated species in NMR spectra, which is crucial for achieving clean baselines and accurate integration in quantitative experiments [1]. In contrast, lower-purity or non-specified deuterated analogs may introduce spectral noise or complicate data interpretation, impacting the reliability of mechanistic and analytical studies [1].

Isotopic purity Reproducibility Quality control

Mechanistic Probes in Organometallic Chemistry: Triphenylphosphine-d15 Enables Kinetic Isotope Effect (KIE) and Pathway Elucidation Studies

Triphenylphosphine-d15 has been explicitly employed as a mechanistic probe in the study of cis-bis(silylmethyl)platinum(II) complexes . While a direct KIE value is not provided in the referenced vendor application note, the use of the deuterated ligand to investigate reaction mechanisms is a class-level inference where the isotopic substitution can alter reaction rates (KIE) or be used to track ligand fate via MS/NMR [1]. This contrasts with unlabeled PPh3, which lacks the isotopic label necessary for such pathway tracing.

Mechanistic studies Kinetic isotope effect Catalysis

Primary Research and Industrial Application Scenarios for Triphenylphosphine-d15


Advanced Solid-State NMR Characterization of Nanoparticle Ligand Dynamics

Researchers studying the surface chemistry of ligand-capped nanoparticles (e.g., gold nanoparticles) utilize triphenylphosphine-d15 to investigate the intramolecular dynamics and binding modes of phosphine ligands via solid-state 2H NMR, a technique that provides unique structural and motional information inaccessible with unlabeled ligands [1]. This application is critical for the rational design of nanoparticle catalysts and understanding structure-property relationships [1].

Quantitative Mass Spectrometry Assays for Phosphorus-Containing Analytes

Analytical chemists and bioanalytical labs employ triphenylphosphine-d15 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of triphenylphosphine and its derivatives in complex biological or environmental matrices using liquid chromatography-mass spectrometry (LC-MS) . The predictable +15 Da mass shift ensures chromatographic co-elution with the analyte while providing a distinct MS signal for reliable quantification .

Mechanistic Elucidation of Catalytic Cycles in Organometallic Chemistry

Synthetic chemists use triphenylphosphine-d15 as a mechanistic probe in catalytic reactions, such as those involving platinum or palladium complexes, to track ligand exchange, dissociation, and reaction pathways through 2H NMR or MS analysis [2]. This application is essential for academic research groups and industrial R&D labs developing new catalytic processes and understanding reaction mechanisms .

Synthesis of Deuterated Pharmaceuticals and Agrochemical Intermediates

Medicinal and process chemists use triphenylphosphine-d15 as a reagent or building block to synthesize deuterium-labeled analogs of drug candidates or agrochemicals, enabling metabolic and pharmacokinetic studies via MS detection . The deuterium label provides a non-radioactive tracer for ADME (Absorption, Distribution, Metabolism, Excretion) investigations, which is a standard practice in pharmaceutical development .

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